molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No. B1361078
Key on ui cas rn: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Patent
US05424320

Procedure details

To a 0° C. solution of EtMgBr in Et2O (3.0M, 570 mL, Aldrich) was slowly added m-tolunitrile (102 mL, Aldrich). After stirring at r.t. for 19 hr., benzene (300 mL) was added and the resulting mixture was cooled to 0° C. HCl (6N, 600 mL) was then slowly added. The organic phase was separated, washed with 5% NaHCO3 and brine, dried (MgSO4) and evaporated to afford the desired ketone as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
570 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC[Mg+].[Br-].[C:5]1([CH3:13])[CH:10]=[CH:9][CH:8]=[C:7](C#N)[CH:6]=1.[CH:14]1[CH:19]=CC=C[CH:15]=1.Cl.CC[O:23]CC>>[CH3:15][CH2:14][CH2:19][C:13]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Two
Name
Quantity
102 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C#N)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
570 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 19 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 5% NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CCCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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